molecular formula C4H8ClNO B1625471 3,6-Dihydro-2H-1,2-oxazine hydrochloride CAS No. 872-41-3

3,6-Dihydro-2H-1,2-oxazine hydrochloride

Cat. No.: B1625471
CAS No.: 872-41-3
M. Wt: 121.56 g/mol
InChI Key: AQNFWRXAVLPFCH-UHFFFAOYSA-N
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Description

3,6-Dihydro-2H-1,2-oxazine hydrochloride is a heterocyclic compound with the molecular formula C4H7NO·HCl. It is a derivative of oxazine, a class of compounds known for their diverse chemical properties and applications. This compound is particularly notable for its potential as a building block in the synthesis of more complex molecules with biological significance .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dihydro-2H-1,2-oxazine hydrochloride can be synthesized through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves solid-phase synthesis, which allows for the efficient production of stereo- and regioisomer mixtures. This method is particularly useful for high-throughput synthesis of biologically active compounds .

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro-2H-1,2-oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions include tetrahydro-1,2-oxazines and 1,4-amino alcohols, which are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

3,6-Dihydro-2H-1,2-oxazine hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,6-Dihydro-2H-1,2-oxazine hydrochloride include:

Uniqueness

This compound is unique due to its ability to undergo a wide range of chemical reactions and its potential as a versatile building block in the synthesis of biologically active molecules. Its structure allows for various functionalizations, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

3,6-dihydro-2H-oxazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO.ClH/c1-2-4-6-5-3-1;/h1-2,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQNFWRXAVLPFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCON1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80503266
Record name 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872-41-3
Record name NSC295280
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295280
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-Dihydro-2H-1,2-oxazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80503266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 2
3,6-Dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 3
3,6-Dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 4
3,6-Dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 5
3,6-Dihydro-2H-1,2-oxazine hydrochloride
Reactant of Route 6
3,6-Dihydro-2H-1,2-oxazine hydrochloride

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